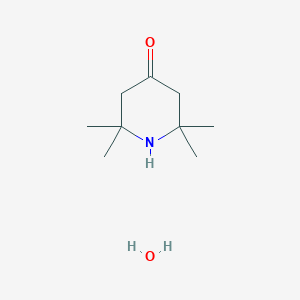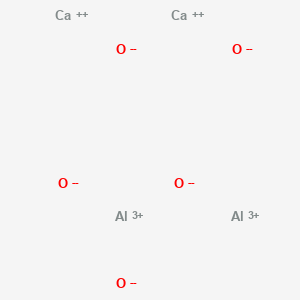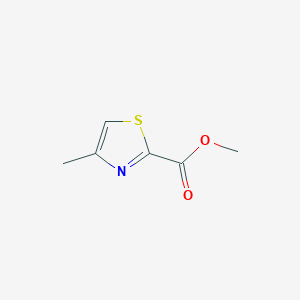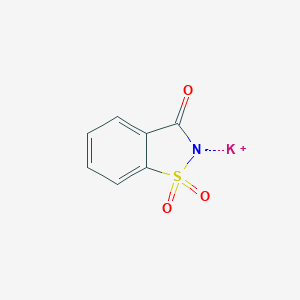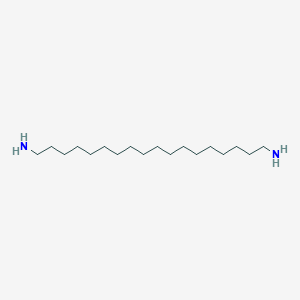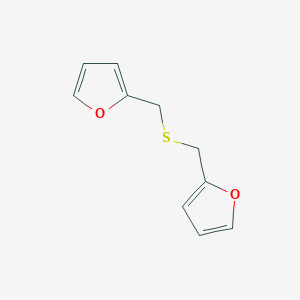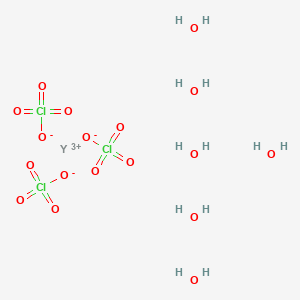
Perchlorate d'yttrium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of yttrium complexes can be achieved through various methods, including hydrothermal synthesis for creating yttrium benzene dicarboxylates with unique luminescent properties (Thirumurugan & Natarajan, 2004). Another approach involves the reaction of yttrium alkyl and hydrido complexes coordinated by a dianionic ene-diamido ligand, showing catalytic activity in olefin hydrophosphination and hydroamination (Kissel et al., 2015).
Molecular Structure Analysis
The molecular structure of yttrium complexes reveals diverse coordination environments, such as in yttrium anilido hydride compounds, which demonstrate high reactivity toward unsaturated substrates (Lu, Chen, & Leng, 2011). These structures often feature unique arrangements like paddle-wheel configurations and eight-membered rings, showcasing the versatile coordination chemistry of yttrium.
Chemical Reactions and Properties
Yttrium complexes exhibit varied chemical reactions, including the ability to catalyze the ring-opening polymerization of cyclic esters, demonstrating the potential utility of yttrium compounds in polymer science (Mahrova et al., 2009). Additionally, yttrium oxides and hydroxy clusters have been synthesized, revealing insights into the chemical reactions involving yttrium under different conditions (Thielemann, Fernández, & Roesky, 2010).
Physical Properties Analysis
The physical properties of yttrium compounds, such as yttrium oxide nanoparticles, have been explored for their catalytic performance and potential applications in materials science. Nano-sized yttria particles synthesized via sol-gel processes exhibit significant catalytic properties for the decomposition of ammonium perchlorate, hinting at the physical characteristics that make yttrium compounds effective in various reactions (Chen, Li, Liu, & Li, 2006).
Chemical Properties Analysis
The chemical properties of yttrium complexes, including their reactivity and stability, are crucial for their applications. For instance, yttrium ruthenate electrocatalysts show enhanced performance for oxygen evolution reactions in acidic media, demonstrating the acid stability and low overpotential of these yttrium-based materials (Kim et al., 2017). Such properties are essential for developing efficient and durable catalysts for hydrogen production and other chemical processes.
Applications De Recherche Scientifique
Imagerie et thérapie médicale
Les matériaux à base d'yttrium, y compris le perchlorate d'yttrium, sont utilisés en imagerie et en thérapie médicale . La gamme d'isotopes d'yttrium disponibles permet des rôles pour les complexes de 90Y comme radiopharmaceutiques et les traceurs de 86Y pour l'imagerie par tomographie par émission de positons (TEP) . L'isotope 89Y naturellement abondant s'avère être adapté aux études de résonance magnétique nucléaire, où les premiers rapports dans le domaine émergent de l'imagerie par résonance magnétique hyperpolarisée (IRM) sont prometteurs .
Lasers médicaux
Les matériaux à base d'yttrium sont utilisés dans les lasers médicaux . Dès les années 1960, il y a eu des rapports sur l'utilisation de lasers dopés à l'yttrium pour éliminer les lésions .
Implants biomédicaux
Les matériaux à base d'yttrium sont également utilisés dans les implants biomédicaux . La polyvalence chimique de l'yttrium le rend adapté à une gamme d'applications en médecine .
Médicaments de radiothérapie
Le rôle de l'yttrium dans les médicaments pour la radiothérapie est significatif . L'utilisation de complexes de 90Y comme radiopharmaceutiques est une application notable .
Agents d'imagerie TEP
Safety and Hazards
Mécanisme D'action
Target of Action
Yttrium perchlorate (Y(ClO4)3) is an inorganic compound and an yttrium salt of perchloric acid . The primary targets of Yttrium perchlorate are the liver and spleen . It has been found that the colloidal yttrium-containing material is taken up by phagocytic cells in these organs .
Mode of Action
Yttrium perchlorate interacts with its targets primarily through the yttrium ion (Y3+). The Y3+ ions can interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution . This interaction can lead to changes in the function of metal-biomolecule complexes .
Biochemical Pathways
It is known that yttrium perchlorate can cause reactive oxygen species (ros) overproduction and inhibit antioxidative defense, leading to dna damage . The DNA damage repair pathways can be significantly inhibited at high concentrations of Yttrium perchlorate .
Pharmacokinetics
Yttrium perchlorate is soluble in water , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Yttrium perchlorate’s action primarily involve DNA damage and cytotoxicity. Yttrium perchlorate can induce DNA damage through causing intracellular ROS overproduction and inhibition of antioxidative defense . This DNA damage can lead to cytotoxicity in cells .
Action Environment
Environmental factors can influence the action of Yttrium perchlorate. For instance, the pH, temperature, salt concentration, presence of metabolic inhibitors or electron acceptors, nutritional conditions, and time of contact can regulate the capacity of perchlorate sorption by the microbial system . These factors can potentially affect the efficacy and stability of Yttrium perchlorate.
Analyse Biochimique
Biochemical Properties
Yttrium perchlorate interacts with water to form hydrated yttrium ions . These ions can form outer-sphere ion pairs and contact ion pairs in concentrated perchlorate solutions .
Cellular Effects
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium perchlorate can cause acute hepatic injury and transient increase of plasma calcium .
Molecular Mechanism
Yttrium perchlorate exerts its effects at the molecular level through its interactions with water molecules to form hydrated yttrium ions . These ions can interact with other ions in solution, affecting the overall ionic balance and potentially influencing biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yttrium perchlorate can change over time. For instance, the formation of hydrated yttrium ions and ion pairs can vary depending on the concentration of the perchlorate solution .
Dosage Effects in Animal Models
In animal models, the effects of Yttrium perchlorate can vary with dosage. For example, intravenous injection of yttrium chloride in rats caused acute hepatic injury and a transient increase in plasma calcium .
Transport and Distribution
Yttrium perchlorate can be transported and distributed within cells and tissues. For instance, in rats, yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
Given its interactions with water and other ions, it could potentially localize to areas of the cell where these interactions are most relevant .
Propriétés
IUPAC Name |
yttrium(3+);triperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.6H2O.Y/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYECSZYJKQPOOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O18Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14017-56-2 | |
| Record name | Yttrium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?
A2: Yes, yttrium perchlorate, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []
Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?
A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.
Q3: How does yttrium perchlorate interact with amide-containing cryptands?
A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that yttrium perchlorate forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



